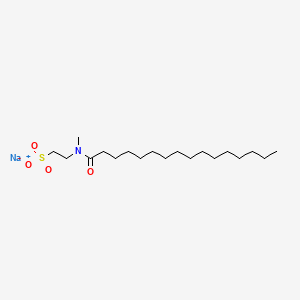

Sodium N-methyl-N-palmitoyltaurate

Description

Properties

CAS No. |

3737-55-1 |

|---|---|

Molecular Formula |

C19H38NNaO4S |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

sodium;2-[hexadecanoyl(methyl)amino]ethanesulfonate |

InChI |

InChI=1S/C19H39NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)20(2)17-18-25(22,23)24;/h3-18H2,1-2H3,(H,22,23,24);/q;+1/p-1 |

InChI Key |

PWWJJDVDTKXWOF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |

Other CAS No. |

3737-55-1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Sodium N Methyl N Palmitoyltaurate

Direct Amidation Pathways for N-Acyltaurine Salt Production

Direct amidation represents a more streamlined and atom-economical approach to producing N-acyltaurine salts. This pathway involves the direct condensation of a carboxylic acid with a taurine (B1682933) derivative, eliminating the need for intermediate activation steps and reducing byproducts. The sole byproduct in this ideal reaction is water. diva-portal.orgucl.ac.uk

The direct synthesis of N-acyl taurates can be achieved by heating a mixture of a fatty acid, such as palmitic acid, with a taurine derivative like N-methyltaurine or its alkali metal salt. google.com The reaction typically requires high temperatures, often between 200°C and 260°C, to facilitate the condensation and removal of the liberated water, which drives the reaction toward the product. google.com

One documented method for a similar compound, sodium lauroyl methyl taurate, involves mixing lauric acid with an aqueous solution of N-methyl sodium taurate and heating the mixture to temperatures as high as 226°C. patsnap.com This process suggests that a similar thermal condensation can be applied for palmitic acid. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions. patsnap.com

Table 1: Reaction Conditions for Direct Amidation of Lauric Acid

| Parameter | Value | Source |

| Reactants | Lauric Acid, N-methyl sodium taurate aqueous solution | patsnap.com |

| Additives | Boric acid, Acetic acid, Liquid paraffin (B1166041) | patsnap.com |

| Temperature | 220-226°C | patsnap.com |

| Atmosphere | Nitrogen | patsnap.com |

| Reaction Time | 110-150 minutes | patsnap.com |

To mitigate the harsh conditions required for thermal amidation, various catalytic systems have been developed. These catalysts facilitate the reaction under milder temperatures and can improve selectivity and yield. For the direct amidation of carboxylic acids, catalysts based on Group (IV) metals like titanium and zirconium have proven effective. diva-portal.org Boronic acid derivatives have also been employed as efficient organocatalysts for direct amide bond formation. mdpi.com

In the context of fatty acid amidation, specific catalysts have been reported to promote the reaction. For instance, a combination of boric acid and acetic acid is used in the synthesis of sodium lauroyl methyl taurate, suggesting a catalytic role in the amidation process. patsnap.com Other potential catalysts for the direct condensation of fatty acids with taurate derivatives include acidified zinc oxide and other strong acids or soluble zinc salts. google.com The mechanism generally involves the activation of the carboxylic acid by the catalyst, making the carbonyl carbon more susceptible to nucleophilic attack by the amine group of the taurine derivative. diva-portal.orgmdpi.com

Acylation-Methylation Sequential Synthesis Routes

A prevalent and historically significant method for producing Sodium N-methyl-N-palmitoyltaurate is a two-step sequential process. This route first involves the acylation of a taurine salt with a fatty acyl derivative, followed by the methylation of the resulting secondary amide.

The initial acylation step is commonly performed using the Schotten-Baumann reaction. google.comgoogle.com This method involves reacting a fatty acyl chloride—in this case, palmitoyl (B13399708) chloride—with a taurine salt. For instance, taurine can be reacted with palmitoyl chloride under alkaline conditions to produce N-acyltaurine sodium salt. patsnap.comgoogle.com The reaction is typically carried out in an aqueous medium or a mixed solvent system (e.g., water and acetone) at controlled, low temperatures (below 10°C). patsnap.com An alkaline substance, such as sodium hydroxide, is added simultaneously to neutralize the hydrochloric acid byproduct and maintain a pH between 9 and 10, which is optimal for the reaction. patsnap.com

Table 2: Exemplary Conditions for Schotten-Baumann Acylation of Sodium Taurate

| Parameter | Value | Source |

| Acylating Agent | Palmitoyl chloride | patsnap.com |

| Substrate | 33% Sodium taurate aqueous solution | patsnap.com |

| Solvent | Acetone | patsnap.com |

| Temperature | <10°C during addition, then 20-30°C | patsnap.com |

| pH | 9-10 (controlled with NaOH) | patsnap.com |

| Yield | 80% (Sodium N-palmitoyl taurate) | patsnap.com |

The second step in this sequence is the methylation of the intermediate, sodium N-palmitoyltaurate, to yield the final product. A common and effective methylating agent for this transformation is dimethyl sulfate. patsnap.comgoogle.com The reaction is performed under strongly alkaline conditions, using a reagent like sodium hydroxide, and at cooled temperatures (typically below 10°C) to control the reactivity of the methylating agent. patsnap.comgoogle.com After the methylation is complete, the reaction mixture is acidified to precipitate the N-palmitoyl-N-methyl taurine, which can then be neutralized to form the final sodium salt. patsnap.com This methylation step is reported to achieve high yields, around 90%. patsnap.com

Table 3: Conditions for Methylation of Sodium N-palmitoyl taurate

| Parameter | Value | Source |

| Substrate | Sodium N-palmitoyl taurate | patsnap.comgoogle.com |

| Methylating Agent | Dimethyl sulfate | patsnap.comgoogle.com |

| Base | 30% Sodium hydroxide | patsnap.comgoogle.com |

| Temperature | <10°C | patsnap.comgoogle.com |

| Reaction Time | 1 hour post-addition | patsnap.comgoogle.com |

| Yield | 90% (N-palmitoyl-N-methyl taurine) | patsnap.com |

Green Chemistry Principles in Sodium N-methyl-N-palmitoyltaurate Synthesis

The synthesis of surfactants is increasingly scrutinized through the lens of green chemistry, which aims to reduce waste, conserve energy, and use renewable resources. surfactgreen.comresearchgate.net In the context of Sodium N-methyl-N-palmitoyltaurate production, several principles are being applied.

Atom Economy and Waste Prevention : Direct amidation pathways are inherently greener than the Schotten-Baumann route because they have a higher atom economy, producing only water as a byproduct. diva-portal.org The sequential route generates significant salt waste (e.g., sodium chloride) from the neutralization of HCl. google.com

Use of Catalysis : The development of catalytic methods for direct amidation allows the reaction to proceed under less energy-intensive conditions compared to high-temperature thermal condensation. diva-portal.orgresearchgate.net Furthermore, a patented process demonstrates that N-acyl amino acid surfactants themselves can be used to catalyze the formation of the fatty acid chloride intermediate, reducing the need for other potentially toxic catalysts. googleapis.com

Renewable Feedstocks : Palmitic acid is derived from palm oil, a renewable vegetable source. Taurine and its derivatives can also be produced from bio-based routes, contributing to a surfactant molecule derived primarily from natural sources. researchgate.net

Safer Solvents and Processes : Efforts are being made to reduce or eliminate the use of hazardous solvents. surfactgreen.com For instance, some direct amidation reactions can be performed under solvent-free conditions. researchgate.net The use of biocatalytic routes, employing enzymes like carboxylic acid reductase for selective amide bond formation, represents a frontier in sustainable surfactant synthesis, as it operates in aqueous conditions and avoids competing side reactions. nih.gov

By focusing on catalytic direct amidation and bio-based sourcing, the manufacturing process of Sodium N-methyl-N-palmitoyltaurate can become more environmentally benign, cost-effective, and sustainable. googleapis.com

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of taurate derivatives often involves harsh conditions, such as high temperatures and pressures, and the use of hazardous reagents. For instance, the preparation of the precursor N-methyl taurine sodium has historically been performed by reacting sodium 2-hydroxyethyl sulfonate with methylamine (B109427) at temperatures of 150-300°C and pressures of 10-25 MPa. patsnap.com Such methods pose significant challenges related to energy consumption, process safety, and environmental protection. Consequently, significant research has been directed towards developing more environmentally benign or "green" synthetic routes.

A notable advancement is the use of alternative, less hazardous methylating agents. Dimethyl carbonate has emerged as a green alternative to traditional reagents like dimethyl sulfate. One patented method describes the preparation of N-methyl sodium taurate by adding dimethyl carbonate dropwise to a mixture of taurine and a hydroxide. google.comwipo.int This process proceeds under much lower temperature and pressure conditions, requires fewer steps, simplifies operation, and reduces pollution to the operating environment. google.comwipo.int

Another key strategy in green chemistry is the use of novel catalysts and reaction media. The synthesis of N-methyl taurate has been improved by using ionic liquids as a recyclable reaction medium in conjunction with a Zr and W-modified HY molecular sieve catalyst. patsnap.com This approach allows the reaction between sodium isethionate and methylamine to proceed at lower temperatures (160-200°C) and pressures (5-6.1 MPa) with significantly shorter reaction times, enhancing process efficiency and facilitating catalyst and solvent reuse. patsnap.com Furthermore, the development of supported composite metal organic catalysts enables the preparation of sodium methyl taurate from sodium taurate and formaldehyde (B43269) under mild conditions, achieving high conversion and selectivity while simplifying the process route. google.com

| Synthetic Route | Key Reagents | Catalyst/Medium | Conditions | Environmental Benefits | Reference |

| Traditional Method | Sodium 2-hydroxyethyl sulfonate, Methylamine | None specified | 150-300°C, 10-25 MPa | N/A (Baseline) | patsnap.com |

| Green Methylation | Taurine, Dimethyl Carbonate | Hydroxide | Progressive temperature increase, atmospheric pressure | Avoids high pressure, uses a greener methylating agent, clean production | google.comwipo.int |

| Ionic Liquid Method | Sodium isethionate, Methylamine | Zr and W-modified HY molecular sieve / Ionic Liquid | 160-200°C, 5-6.1 MPa | Lower temperature/pressure, recyclable catalyst and medium, shorter reaction time | patsnap.com |

| Catalytic One-Pot | Sodium taurate, Formaldehyde | Pd-Ce-Z-X/Y supported catalyst | 50-100°C, 5-8 barg H₂ | Mild conditions, simple process, fewer by-products | google.com |

Reduction of By-product Formation and Waste Streams

The efficiency and sustainability of synthesizing Sodium N-methyl-N-palmitoyltaurate are critically dependent on minimizing by-product formation and associated waste streams. Process optimization is the primary tool for achieving these goals. Key parameters that are manipulated include the molar ratio of reactants, reaction temperature and time, and the type and concentration of catalysts. googleapis.com

One of the primary challenges in the amidation reaction between a fatty acid (like palmitic acid or its derivative, palmitoyl chloride) and N-methyl taurine sodium is ensuring complete conversion. Incomplete reactions lead to the presence of unreacted starting materials, such as free fatty acid and sodium N-methyltaurate, in the final product mixture. cir-safety.org For example, one manufacturing process for a similar compound, sodium methyl stearoyl taurate, resulted in a product containing 29.5% free fatty acid and 2.5% unreacted sodium N-methyltaurate. cir-safety.org

Advanced synthetic methods aim to improve conversion rates significantly. By carefully controlling reaction conditions, conversion rates of N-methyltaurine sodium exceeding 98% can be achieved. google.com For instance, a one-pot method for a precursor reported a raw material conversion rate of over 90% and product selectivity greater than 95%, which directly translates to a cleaner product stream with fewer impurities to be removed. google.com Optimizing the molar ratio of the fatty acid derivative to the taurate salt is particularly crucial. googleapis.com

Furthermore, the adoption of continuous production technologies, such as using microchannel reactors, represents a significant leap in process control. cetjournal.itaidic.it While detailed for other chemicals, this methodology allows for precise temperature management, rapid mixing, and significantly shorter reaction times. Such enhanced control leads to higher yields and product purity, thereby reducing the generation of by-products and waste compared to traditional semi-batch processes. cetjournal.itaidic.it The recycling of solvents and other materials, such as the paraffin layer in certain synthesis methods, also contributes to waste stream reduction. google.com

| Optimization Strategy | Impact on By-products and Waste | Example Finding | Reference |

| Molar Ratio Control | Reduces unreacted starting materials (e.g., free fatty acids). | Optimizing the fatty acid to taurine salt ratio is critical for achieving high yields (>80%). | googleapis.com |

| Catalyst & Condition Tuning | Increases reaction selectivity and conversion rate. | A specific catalytic system yielded >90% conversion and >95% selectivity. | google.com |

| Advanced Reactor Tech | Improves reaction control, minimizing side reactions. | Continuous microchannel reactors increased yield by 5.1% and purity by 1.2% for a model synthesis. | cetjournal.itaidic.it |

| Solvent Recycling | Reduces the overall volume of the process waste stream. | An upper oil layer containing hexamethylene and paraffin was recycled post-reaction. | google.com |

Purification Strategies for Enhanced Compound Purity

Achieving high purity is essential for the application of Sodium N-methyl-N-palmitoyltaurate. The primary strategy for purifying the crude product is crystallization, often employed in one or more stages.

Following the synthesis reaction, the initial workup typically involves separating the product from the reaction medium. In one described method, after the reaction is complete, water and hexamethylene are added. The mixture is allowed to cool and separate into layers. The upper oil layer, containing solvent and paraffin, is removed for recycling, while the lower aqueous solution containing the crude product proceeds to purification. google.com

Crystallization from an aqueous solution is a common and effective technique. The process involves carefully controlling the temperature to induce crystal formation. For example, a reaction solution can be transferred to a crystallization kettle and held at a specific temperature, such as 60-80°C, for a period of 2 to 6 hours. google.com After crystallization, the solid product is separated from the liquid via filtration.

To achieve even higher levels of purity, a second crystallization step, or recrystallization, is often employed. This may involve using a different solvent. A common procedure is to first crystallize the product from water, filter it, and then recrystallize the resulting filter cake from a solvent like ethanol. google.com This two-step crystallization process is highly effective at removing residual impurities, with final product purities reported to be as high as 99%. google.com The final step in the purification process is drying the purified filter cake, often under vacuum, at a controlled temperature (e.g., 80-100°C) to remove any remaining traces of solvent. google.com

| Purification Step | Description | Conditions | Result | Reference |

| Initial Workup | Separation of aqueous product phase from organic/catalyst phase. | Addition of water and hexamethylene, followed by cooling and layering. | Crude product in aqueous solution, recyclable organic layer. | google.com |

| Crystallization | Inducing solid crystal formation from the reaction solution. | Temperature held at 60-80°C for 2-6 hours. | Solid crystalline product separated from mother liquor. | google.com |

| Recrystallization | A second crystallization from a different solvent to remove further impurities. | Crude product is recrystallized first from water, then from ethanol. | Purity increased to >99%. | google.com |

| Drying | Removal of residual solvents from the final product. | Vacuum drying at 80-100°C for 8-9 hours. | Final, dry, high-purity powder. | google.com |

Physicochemical Characterization of Sodium N Methyl N Palmitoyltaurate in Solution and at Interfaces

Investigation of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to self-assemble into larger aggregates known as micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains of the surfactant and the aqueous solvent.

Influence of Solvent Composition and Temperature on CMC

The CMC of Sodium N-methyl-N-palmitoyltaurate is significantly influenced by the composition of the solvent and the temperature of the system.

The addition of organic co-solvents to an aqueous solution can alter the CMC. For instance, the addition of polar organic solvents like ethylene (B1197577) glycol to water can lead to a decrease in the CMC. This is because such co-solvents can reduce the polarity of the bulk phase, thereby decreasing the solubility of the hydrophobic tail and promoting micellization at a lower concentration. Conversely, co-solvents that increase the solubility of the surfactant monomers, such as formamide, can lead to an increase in the CMC.

Temperature has a complex, non-monotonic effect on the CMC of ionic surfactants like Sodium N-methyl-N-palmitoyltaurate in aqueous solutions. Typically, as the temperature increases from a low value, the CMC initially decreases. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tail, which enhances the hydrophobic effect and favors micelle formation. However, beyond a certain temperature, known as the critical micelle temperature (CMT), the CMC begins to increase. This increase is due to the increased thermal energy of the surfactant molecules, which can disrupt the organized structure of the micelles. For a related compound, Sodium N-lauroyl-N-methyl taurate, the CMC was observed to decrease in the temperature range of 20°C to 40°C and then increase at higher temperatures.

Table 1: Representative Influence of Temperature on the CMC of an N-Acyl Taurate Surfactant in Aqueous Solution

| Temperature (°C) | Critical Micelle Concentration (mM) |

| 20 | 1.2 |

| 30 | 1.0 |

| 40 | 0.9 |

| 50 | 1.1 |

| 60 | 1.4 |

Note: This table provides illustrative data based on the known behavior of similar N-acyl taurate surfactants, as specific data for Sodium N-methyl-N-palmitoyltaurate was not available.

Effect of Electrolyte Concentration on Micellization

The presence of electrolytes in an aqueous solution of Sodium N-methyl-N-palmitoyltaurate has a pronounced effect on its micellization. The addition of an electrolyte, particularly one with a common counter-ion (Na+ in this case), leads to a significant decrease in the CMC.

This phenomenon is primarily due to the reduction of electrostatic repulsion between the negatively charged head groups of the surfactant molecules. The added electrolyte ions screen the charges on the head groups, allowing the surfactant monomers to pack more closely together and form micelles at a lower concentration. The magnitude of this effect generally increases with increasing electrolyte concentration. The effectiveness of the electrolyte in reducing the CMC also depends on the nature of the counter-ion, with more strongly binding counter-ions leading to a greater reduction. Studies on similar N-acyl taurates have demonstrated that the addition of salts like NaCl effectively lowers their CMC values.

Surface and Interfacial Tension Studies

Sodium N-methyl-N-palmitoyltaurate, as a surfactant, exhibits significant activity at interfaces, leading to a reduction in surface and interfacial tension.

Adsorption Behavior at Air-Liquid Interfaces

At the air-liquid interface, Sodium N-methyl-N-palmitoyltaurate molecules orient themselves with their hydrophobic palmitoyl (B13399708) tails directed towards the air and their hydrophilic N-methyl-taurate head groups remaining in the aqueous phase. This adsorption process reduces the surface tension of the water.

Table 2: Representative Surface Tension Data for an N-Acyl Taurate Surfactant Solution

| Concentration (mM) | Surface Tension (mN/m) |

| 0.01 | 65 |

| 0.1 | 50 |

| 1.0 (approx. CMC) | 35 |

| 10.0 | 35 |

Note: This table provides illustrative data based on the known behavior of similar N-acyl taurate surfactants.

Interfacial Activity in Emulsion Systems

In an oil-water system, Sodium N-methyl-N-palmitoyltaurate acts as an effective emulsifying agent by adsorbing at the oil-water interface. The hydrophobic tails penetrate the oil phase, while the hydrophilic head groups remain in the aqueous phase, forming a stabilizing film around the oil droplets. This film reduces the interfacial tension between the oil and water, facilitating the formation of a stable emulsion.

The extent of interfacial tension reduction depends on the concentration of the surfactant, the nature of the oil phase, and the conditions of the aqueous phase (e.g., pH, electrolyte concentration). The ability of N-acyl taurates to significantly lower oil-water interfacial tension makes them valuable in formulations such as emulsions and microemulsions. The efficiency of emulsification is often correlated with the ability of the surfactant to pack tightly at the interface, which is influenced by its molecular geometry.

Micellar Structure and Aggregation Phenomena

Above the CMC, Sodium N-methyl-N-palmitoyltaurate molecules aggregate to form micelles. In aqueous solutions, these micelles typically have a spherical or spheroidal shape, with the hydrophobic palmitoyl chains forming a liquid-like core and the hydrophilic N-methyl-taurate head groups forming the outer corona, which is in contact with the surrounding water.

The aggregation number, which is the average number of surfactant molecules in a micelle, is an important characteristic of the micellar system. For ionic surfactants, the aggregation number is influenced by factors such as the alkyl chain length, temperature, and electrolyte concentration. An increase in the length of the hydrophobic tail generally leads to a larger aggregation number. The addition of electrolytes also tends to increase the aggregation number by reducing the repulsion between the head groups, allowing for a more compact packing of the surfactant molecules within the micelle. The structure of these aggregates can be investigated using techniques such as small-angle neutron scattering (SANS) and dynamic light scattering (DLS).

Determination of Micellar Aggregation Numbers

Several experimental techniques are employed to determine the micellar aggregation number. A classic and reliable method is time-resolved fluorescence quenching (TRFQ). nih.govresearchgate.net This technique typically involves solubilizing a fluorescent probe (e.g., pyrene) within the micelles and then introducing a quencher molecule that also partitions into the micelles. nih.gov By analyzing the quenching kinetics, the concentration of micelles can be determined, and from that, the average number of surfactant molecules per micelle can be calculated. nih.gov Other methods include steady-state fluorescence quenching, small-angle neutron scattering (SANS), and static light scattering (SLS). researchgate.net

Table 1: Factors Influencing Micellar Aggregation Number

| Factor | Effect on Aggregation Number | Rationale |

| Surfactant Concentration | Generally increases with concentration above the Critical Micelle Concentration (CMC). researchgate.net | Higher concentrations can promote the growth of existing micelles. researchgate.net |

| Alkyl Chain Length | Increases with longer hydrophobic chains. | Greater hydrophobic interaction encourages the formation of larger aggregates to minimize contact with water. |

| Ionic Strength (Salt Conc.) | Tends to increase the aggregation number. | Added salt shields the electrostatic repulsion between the anionic head groups, allowing more monomers to pack into a single micelle. |

| Temperature | Effect can be complex, may increase or decrease depending on the surfactant system. nih.gov | Temperature affects both hydrophobic interactions and the solubility of the surfactant monomers. |

Morphological Analysis of Self-Assembled Structures

Surfactants like Sodium N-methyl-N-palmitoyltaurate can form a variety of self-assembled structures in aqueous solutions, depending on concentration and environmental conditions. The primary driving force for this assembly is the hydrophobic effect, which causes the nonpolar palmitoyl tails to aggregate and minimize their exposure to water, while the hydrophilic N-methyl-N-taurate head groups remain in contact with the aqueous phase.

At concentrations above the critical micelle concentration (CMC), the most common structures formed are spherical or ellipsoidal micelles. mdpi.com In these aggregates, the hydrophobic tails form a liquid-like core, and the hydrophilic heads form a protective outer shell, known as the palisade layer. taylorandfrancis.com

However, the morphology is not limited to simple micelles. Depending on the surfactant's molecular geometry and concentration, other, more complex structures can emerge:

Vesicles: These are spherical bilayers enclosing an aqueous core. They can be formed from certain surfactants or surfactant mixtures, sometimes induced by changes in the system, such as the oxidation state of a component. researchgate.net

Lamellar Phases: At higher surfactant concentrations, ordered lamellar structures, consisting of extended bilayers of surfactant molecules separated by layers of water, can form.

Rod-like or Worm-like Micelles: Under certain conditions (e.g., high salt concentration), spherical micelles can grow into elongated, flexible cylindrical structures.

Molecular dynamics simulations and experimental techniques like cryo-transmission electron microscopy (cryo-TEM) and scattering methods are used to analyze these morphologies. For instance, studies on peptide nucleic acids, which also self-assemble, show a concentration-dependent morphology, shifting from spherical structures to intertwined fibers at higher concentrations. mdpi.com A similar dependency can be anticipated for surfactants like Sodium N-methyl-N-palmitoyltaurate.

Emulsification and Solubilization Properties

Emulsion Stability Mechanisms in Diverse Systems

Sodium N-methyl-N-palmitoyltaurate is an effective emulsifying agent, capable of stabilizing dispersions of immiscible liquids, such as oil in water. Its efficacy stems from its amphiphilic nature. When added to an oil-water system, the surfactant molecules adsorb at the oil-water interface. The hydrophobic palmitoyl tail orients itself into the oil phase, while the hydrophilic taurate head group remains in the water phase.

This interfacial adsorption stabilizes the emulsion through two primary mechanisms:

Reduction of Interfacial Tension: The presence of the surfactant at the interface lowers the interfacial tension between the oil and water phases. This reduces the thermodynamic instability of the system and decreases the energy required to create smaller droplets, facilitating the formation of a fine, stable emulsion. N-acyl taurates are known to be effective in this regard. koreascience.kr

Formation of a Protective Barrier: The adsorbed surfactant layer forms a physical and electrostatic barrier around the dispersed droplets. The dense layer of hydrophilic head groups on the droplet surface prevents the droplets from coalescing upon collision. For an anionic surfactant like Sodium N-methyl-N-palmitoyltaurate, this barrier is enhanced by electrostatic repulsion between the negatively charged head groups on adjacent droplets, further contributing to the stability of the emulsion.

The stability provided by N-acyl taurates is robust across a wide pH range (approximately 2-10) due to the chemical stability of the amide bond linking the head and tail groups. wikipedia.org

Solubilization Capacity for Hydrophobic Compounds

A key property of micelle-forming surfactants is their ability to solubilize poorly water-soluble (hydrophobic) substances in their aqueous solutions, a phenomenon known as micellar solubilization. taylorandfrancis.comyoutube.com This process is spontaneous and occurs when the surfactant concentration is above the CMC. taylorandfrancis.com

The micelles act as nanoscale containers. Hydrophobic compounds can be incorporated into different regions of the micelle depending on their polarity: nih.gov

Nonpolar Compounds: Highly hydrophobic molecules, such as alkanes, are typically solubilized in the innermost hydrocarbon core of the micelle.

Amphiphilic Compounds: Molecules with both polar and nonpolar regions may orient themselves within the palisade layer, with their nonpolar part embedded among the surfactant tails and their polar part located near the hydrophilic head groups.

Slightly Polar Compounds: These may be adsorbed at the micelle-water interface.

The solubilization capacity can be quantified by the molar solubilization capacity, which is the number of moles of a solute that can be solubilized per mole of micellized surfactant. youtube.com This capacity is influenced by the nature of the surfactant and the solute. youtube.com The solubilization of a hydrophobic compound can, in turn, affect the surfactant's aggregation behavior, sometimes leading to an increase in the micellar aggregation number. rsc.org This cooperative effect, where the solute enhances surfactant self-association, is a key feature of micellar solubilization. rsc.org

Table 2: Locus of Solubilization within a Micelle

| Location | Type of Compound Solubilized | Example |

| Micellar Core | Nonpolar, hydrophobic compounds | Paraffin (B1166041) oil, alkanes iaea.org |

| Palisade Layer | Amphiphilic or slightly polar compounds | Some drugs, alcohols |

| Micellar Surface | Polar compounds | Can be adsorbed near the hydrophilic head groups |

Interactions with Other Surfactant Systems

Synergistic and Antagonistic Effects in Mixed Micelles

In many practical applications, surfactants are used in mixtures rather than as single components. When Sodium N-methyl-N-palmitoyltaurate, an anionic surfactant, is mixed with other types of surfactants (e.g., non-ionic, cationic, or amphoteric), their interactions can lead to synergistic or antagonistic effects. colab.wsnih.gov

Synergism occurs when the properties of the mixture are more favorable than would be expected from the simple sum of the individual components. A common synergistic effect is a reduction in the CMC of the mixture to a value lower than the CMC of either individual surfactant. rsc.org This is often driven by favorable interactions between the different surfactant molecules within the mixed micelle. For example, mixing an anionic surfactant like Sodium N-methyl-N-palmitoyltaurate with a non-ionic surfactant can reduce the electrostatic repulsion between the anionic head groups, allowing for more compact and stable micelle formation at a lower total surfactant concentration. rsc.org These attractive interactions can enhance properties like surface tension reduction and foaming. researchgate.net

Antagonism is the opposite effect, where the performance of the mixture is worse than that of the individual components. nih.govnih.gov While less common in anionic-nonionic or anionic-amphoteric mixtures, antagonism can be pronounced when anionic and cationic surfactants are mixed. The strong electrostatic attraction can lead to the formation of an insoluble complex that precipitates out of the solution, reducing the effective concentration of surfactants available for micellization and surface activity. However, in some specific ratios and systems, even anionic-cationic mixtures can form stable mixed micelles. mdpi.com

The behavior of these mixed systems is complex and depends on the specific surfactants involved, their molar ratio, and the solution conditions. colab.wsrsc.org The formation of mixed micelles is a key mechanism governing these interactions, influencing everything from detergency and emulsification to skin irritation potential. colab.ws

Information on the Phase Behavior of Sodium N-methyl-N-palmitoyltaurate in Binary and Ternary Systems is Not Currently Available in Publicly Accessible Scientific Literature.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the phase behavior of binary and ternary surfactant systems containing Sodium N-methyl-N-palmitoyltaurate could not be located. The existing body of scientific literature that is publicly accessible does not appear to contain detailed studies, including phase diagrams or comprehensive data tables, on the mixed surfactant systems of this particular compound.

Research on the physicochemical properties of surfactants, including their behavior in mixed systems, is crucial for understanding their application in various industrial and commercial products. This typically involves determining parameters such as critical micelle concentrations (CMC) in mixtures, identifying the different liquid crystalline phases that may form, and constructing phase diagrams that map these behaviors as a function of composition and temperature.

While general principles of surfactant phase behavior are well-established, and data exists for other related N-acyl taurate surfactants, a direct extrapolation of this information to Sodium N-methyl-N-palmitoyltaurate would not be scientifically rigorous. The specific length of the palmitoyl (C16) acyl chain, in conjunction with the N-methyl taurate headgroup, will uniquely influence its aggregation behavior and interaction with other surfactants in solution.

Therefore, the following section on the "," specifically subsection 3.5.2 on the "Phase Behavior of Binary and Ternary Surfactant Systems," cannot be provided at this time due to the absence of requisite research findings.

Further empirical research is required to elucidate the specific phase behavior of Sodium N-methyl-N-palmitoyltaurate in binary and ternary systems. Such studies would provide valuable insights into its interaction with other surfactants and components, aiding in the formulation of new and improved products.

Mechanistic Investigations of Functional Attributes of Sodium N Methyl N Palmitoyltaurate

Fundamental Mechanisms of Detergency and Cleaning Efficiency

The efficacy of Sodium N-methyl-N-palmitoyltaurate as a detergent is rooted in its amphiphilic nature, possessing both a hydrophobic palmitoyl (B13399708) tail and a hydrophilic taurate head group. This dual character allows it to effectively interact with both oily substances and water, which is fundamental to the cleaning process.

Oil Displacement and Soil Removal Mechanisms

The primary mechanism by which Sodium N-methyl-N-palmitoyltaurate facilitates the removal of oily and greasy soils from surfaces is through the reduction of interfacial tension between the oil and water phases. The surfactant molecules orient themselves at the oil-water interface, with their lipophilic palmitoyl tails penetrating the oil droplet and their hydrophilic N-methyl-taurate heads remaining in the water phase. This arrangement lowers the energy required to break up larger oil masses into smaller, more manageable droplets, a process known as emulsification.

Once suspended in the aqueous phase as an emulsion, the oil droplets are prevented from coalescing and redepositing onto the cleaned surface by a combination of electrostatic repulsion between the negatively charged taurate head groups and steric hindrance. The formation of micelles, which are spherical aggregates of surfactant molecules, further aids in solubilizing and carrying away oily dirt. Above a certain concentration, known as the Critical Micelle Concentration (CMC), these micelles form spontaneously and can encapsulate oil within their hydrophobic cores, effectively washing it away. The CMC is a key indicator of a surfactant's efficiency; a lower CMC value generally indicates that less surfactant is needed to initiate the cleaning process. The CMC of N-acyl taurates is influenced by the length of the acyl chain, with longer chains generally leading to lower CMC values.

Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants with Varying Alkyl Chain Lengths

| Surfactant (Sodium Salt) | Alkyl Chain Length | CMC (mM) |

|---|---|---|

| Caprylate | C8 | ~300 |

| Decanoate | C10 | ~86 |

| Laurate | C12 | ~30 |

| Dodecyl Sulfate | C12 | 8.1 |

| Myristate | C14 | ~7 |

| Palmitate | C16 | Not specified |

| Stearate | C18 | ~0.25 |

This table presents representative CMC values for anionic surfactants to illustrate the effect of alkyl chain length. Specific values for Sodium N-methyl-N-palmitoyltaurate may vary.

Substrate Interaction Dynamics in Detergent Systems

The interaction of Sodium N-methyl-N-palmitoyltaurate with the substrate being cleaned is another critical aspect of its detergency. The surfactant molecules can adsorb onto the surface of the substrate, altering its properties to facilitate soil removal. For instance, on hydrophobic surfaces, the surfactant can form a layer that increases the surface's affinity for water, a process known as wetting. This enhanced wetting allows the cleaning solution to spread more evenly and penetrate into the soiled areas more effectively.

On both the substrate and the soil particles, the adsorption of the anionic Sodium N-methyl-N-palmitoyltaurate imparts a negative charge. This results in electrostatic repulsion between the soil and the substrate, preventing the redeposition of the removed soil. The specific interactions will depend on the nature of the substrate material and the type of soil.

Antimicrobial Activity Studies in Model Systems

Beyond its cleaning capabilities, Sodium N-methyl-N-palmitoyltaurate, like many surfactants, exhibits antimicrobial properties. These are being investigated for their potential in various applications.

Mechanism of Membrane Disruption in Microorganisms (e.g., in vitro bacterial models)

The primary mode of antimicrobial action for surfactants like Sodium N-methyl-N-palmitoyltaurate is the disruption of the microbial cell membrane. The amphiphilic nature of the surfactant molecules allows them to intercalate into the lipid bilayer of the bacterial cell membrane. The hydrophobic palmitoyl tail integrates with the lipid core of the membrane, while the hydrophilic head group interacts with the aqueous environment.

This insertion disrupts the highly organized structure of the membrane, leading to an increase in its fluidity and permeability. The result is the leakage of essential intracellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids, ultimately leading to cell death. The extent of membrane disruption is dependent on the concentration of the surfactant. At lower concentrations, it may only cause minor leakage, while at higher concentrations, it can lead to complete lysis of the cell.

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial efficacy of N-acyl taurates is closely linked to their molecular structure, particularly the length of the acyl chain. The hydrophobicity of the molecule, which is determined by the length of this chain, is a critical factor in its ability to interact with and disrupt the cell membrane. Generally, there is an optimal chain length for antimicrobial activity. For many bacteria, this is often found in the medium-chain fatty acids.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Fatty Acids and Related Compounds against Bacterial Models

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Lauric Acid (C12) | Staphylococcus aureus | 25-100 |

| Myristoleic Acid (C14:1) | Staphylococcus aureus | 100 |

| Palmitic Acid (C16) | Staphylococcus aureus | >128 |

| Lauric Acid (C12) | Escherichia coli | >128 |

| Palmitic Acid (C16) | Escherichia coli | >128 |

This table provides illustrative MIC values for fatty acids to demonstrate the influence of structure on antimicrobial activity. The MIC for Sodium N-methyl-N-palmitoyltaurate may differ.

Role in Enhancing Solubility and Bioavailability in Non-Human Biological Models

In addition to its surface-active and antimicrobial properties, Sodium N-methyl-N-palmitoyltaurate and related N-acyl taurates have been investigated for their ability to enhance the solubility and bioavailability of poorly water-soluble compounds in non-human biological models.

A study investigating the effects of N-acyl taurates on the solubility and intestinal absorption of curcumin, a poorly water-soluble compound, in rats and using Caco-2 cell monolayers (a model of the intestinal barrier) provides evidence for this mechanism. jst.go.jp In this study, Sodium methyl lauroyl taurate (LMT) and sodium methyl cocoyl taurate (CMT) were shown to significantly increase the solubility of curcumin. jst.go.jp

Table 3: Effect of N-Acyl Taurates on the Apparent Permeability Coefficient (Papp) of Curcumin across Caco-2 Cell Monolayers

| Treatment | Concentration | Papp (x 10⁻⁶ cm/s) | Fold Increase |

|---|---|---|---|

| Curcumin (Control) | - | 0.705 | 1.0 |

| + Sodium methyl lauroyl taurate (LMT) | 0.1% | 6.74 | 9.6 |

| + Sodium methyl cocoyl taurate (CMT) | 0.1% | 5.36 | 7.6 |

Data adapted from a study on related N-acyl taurates to illustrate the potential effect of Sodium N-methyl-N-palmitoyltaurate on bioavailability enhancement. jst.go.jp

Mechanisms of Permeation Enhancement across Biological Barriers (e.g., in vitro cell monolayers, ex vivo intestinal models)

While direct experimental data on the permeation-enhancing effects of Sodium N-methyl-N-palmitoyltaurate are limited in publicly available literature, its mechanisms can be inferred from studies on structurally related surfactants and fatty acids, particularly those with similar acyl chain lengths. The primary mechanisms by which such surfactants enhance permeation across biological barriers like the intestinal epithelium, often modeled by in vitro Caco-2 cell monolayers and ex vivo intestinal tissues, involve the disruption of the barrier's integrity and fluidization of cell membranes. nih.govnih.gov

One of the key indicators of paracellular barrier integrity is the transepithelial electrical resistance (TEER). A reduction in TEER is indicative of the opening of tight junctions between epithelial cells, leading to increased paracellular transport of molecules. nih.gov Studies on other anionic surfactants have demonstrated a concentration-dependent decrease in TEER in Caco-2 cell monolayers. nih.gov For instance, sodium salicylate (B1505791) has been shown to reversibly decrease TEER, thereby enhancing the transport of hydrophilic molecules. nih.gov It is highly probable that Sodium N-methyl-N-palmitoyltaurate would exhibit a similar effect due to its surfactant nature.

The interaction of the palmitoyl chain with the lipid bilayers of the cell membrane is another crucial aspect of its permeation-enhancing mechanism. The long hydrocarbon chain can insert into the lipid core of the membrane, disrupting the ordered packing of the lipid acyl chains and increasing membrane fluidity. nih.govnih.gov This disruption creates transient pores or defects in the membrane, facilitating the transcellular passage of drugs.

Table 1: Illustrative Apparent Permeability (Papp) Values of Model Drugs in Ex Vivo Porcine Intestinal Models

| Drug | BCS Class | Papp (cm/s x 10⁻⁶) | Transport Mechanism |

| Ketoprofen | II | 10.2 ± 1.5 | Passive Diffusion |

| Furosemide | IV | 1.8 ± 0.4 | Passive Diffusion |

| Propranolol | I | 15.7 ± 2.1 | Passive Diffusion |

This table provides example data for well-characterized drugs to illustrate the range of permeability coefficients observed in ex vivo intestinal models. Data for Sodium N-methyl-N-palmitoyltaurate is not available in the reviewed literature.

Interaction with Transport Proteins and Efflux Pumps in Model Systems

Efflux pumps, such as P-glycoprotein (P-gp), are transmembrane proteins that actively transport a wide range of substrates out of cells, thereby limiting the intracellular concentration and efficacy of many drugs. nih.govdrugbank.combmglabtech.combioivt.com Surfactants can interact with these efflux pumps, either as substrates, inhibitors, or modulators.

The long alkyl chain of Sodium N-methyl-N-palmitoyltaurate suggests a potential for interaction with the hydrophobic domains of P-gp. Some surfactants can inhibit P-gp by fluidizing the cell membrane, which can allosterically modulate the transporter's activity, or by directly competing with drug substrates for binding to the transporter. nih.gov While direct studies on Sodium N-methyl-N-palmitoyltaurate's effect on P-gp are lacking, research on other long-chain acyl compounds provides some insights. For example, some long-chain fatty acyl-CoA esters have been shown to allosterically regulate membrane proteins. nih.gov

Inhibition of P-gp can be assessed using various in vitro assays, such as the calcein-AM assay or bidirectional transport studies across Caco-2 monolayers. drugbank.comresearchgate.net An increased intracellular accumulation or a decreased efflux ratio (Papp B-A / Papp A-B) of a known P-gp substrate in the presence of the test compound indicates inhibition. Given its structural properties, it is plausible that Sodium N-methyl-N-palmitoyltaurate could act as a P-gp inhibitor, a hypothesis that warrants experimental verification.

Interaction with Macromolecules and Colloidal Systems

The amphiphilic nature of Sodium N-methyl-N-palmitoyltaurate drives its interaction with various macromolecules, such as proteins and polymers, leading to the formation of complex structures that can influence the formulation's properties and performance.

Protein-Surfactant Interactions

The interaction of surfactants with proteins, particularly serum albumin, is of significant interest in pharmacology as it can affect the distribution and availability of both the surfactant and any associated drug molecules. Bovine Serum Albumin (BSA) is often used as a model protein for such studies. nih.govresearchgate.netnih.gov

The binding of anionic surfactants to BSA is typically a multi-step process. At low concentrations, the surfactant monomers can bind to high-affinity sites on the protein, often driven by a combination of electrostatic interactions between the anionic headgroup and positively charged amino acid residues, and hydrophobic interactions between the acyl chain and hydrophobic pockets on the protein. mdpi.com As the surfactant concentration increases, cooperative binding can occur, leading to the formation of micelle-like aggregates along the polypeptide chain, which can induce conformational changes in the protein.

While specific binding constants for Sodium N-methyl-N-palmitoyltaurate with BSA are not available, the table below provides examples of binding constants for other ligands with BSA to illustrate the range of affinities observed.

Table 2: Illustrative Binding Constants (K) of Various Ligands to Bovine Serum Albumin (BSA)

| Ligand | Technique | Binding Constant (K) (M⁻¹) | Reference |

| Substituted Benzoic Acids | Spectrofluorimetric Titration | 10⁴ - 10⁵ | mdpi.com |

| Flavonoids | Fluorescence Spectroscopy | 10⁴ - 10⁶ | mdpi.com |

| Sodium Taurocholate | Equilibrium Dialysis | Data available, specific K not provided in abstract | nih.gov |

This table presents example binding constants for different ligands to illustrate the methodologies and typical affinity ranges. Specific data for Sodium N-methyl-N-palmitoyltaurate is not available in the reviewed literature.

Polymer-Surfactant Complexation

The interaction between surfactants and polymers in aqueous solution can lead to the formation of polymer-surfactant complexes, significantly altering the physicochemical properties of the system, such as viscosity and surface tension. nih.govtsijournals.com These interactions are highly dependent on the nature of both the polymer and the surfactant.

For an anionic surfactant like Sodium N-methyl-N-palmitoyltaurate, interactions with non-ionic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), are primarily driven by hydrophobic forces. tsijournals.com The surfactant molecules can adsorb onto the polymer chain, forming micelle-like clusters at a concentration known as the critical aggregation concentration (CAC), which is typically lower than the critical micelle concentration (CMC) of the free surfactant. nih.gov

This complexation can lead to changes in the polymer's conformation. For instance, the binding of the anionic surfactant can induce a more extended conformation of the polymer due to electrostatic repulsion between the charged headgroups of the bound surfactant molecules. The formation of these complexes can influence the release characteristics of a drug from a formulation matrix. The thermodynamics of these interactions can be studied using techniques like isothermal titration calorimetry, which can provide information on the enthalpy and entropy changes associated with the binding process. While specific thermodynamic data for the Sodium N-methyl-N-palmitoyltaurate-HPMC system is not available, such studies would be crucial for understanding and optimizing its use in complex formulations.

Advanced Analytical Techniques for Sodium N Methyl N Palmitoyltaurate Characterization and Quantification in Research Matrices

Chromatographic Separation Methods

Chromatographic techniques are paramount for the separation of Sodium N-methyl-N-palmitoyltaurate from complex mixtures, enabling its accurate quantification and the identification of related substances. High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis of the intact molecule, while Gas Chromatography (GC) is invaluable for the analysis of its constituent parts, particularly volatile by-products or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for Sodium N-methyl-N-palmitoyltaurate, an anionic surfactant, requires careful consideration of the column chemistry, mobile phase composition, and detection method. thermofisher.comshodex.com A reversed-phase HPLC (RP-HPLC) approach is typically the most suitable for separating this type of molecule. morressier.comscirp.org

Method development would logically begin with a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain the long palmitoyl (B13399708) chain. nih.govchromatographyonline.com Given the anionic nature of the sulfonate group, an ion-pairing agent may be necessary to achieve good peak shape and retention. nih.gov However, for mass spectrometry compatibility, methods avoiding non-volatile ion-pairing reagents are preferred. sielc.com

A typical starting point for a mobile phase would be a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The aqueous phase would be acidified, for instance with formic or acetic acid, to suppress the ionization of the sulfonate group and improve peak shape. sielc.com Detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore. thermofisher.com For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. thermofisher.combohrium.com

Validation of the developed HPLC method is crucial to ensure its reliability for its intended purpose. According to the International Conference on Harmonization (ICH) guidelines, validation would involve assessing the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Proposed HPLC Method Parameters for Sodium N-methyl-N-palmitoyltaurate Analysis

| Parameter | Proposed Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Good retention for the long alkyl chain. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |

| Gradient | 20% B to 95% B over 20 minutes | To elute the analyte and potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 30-40 °C | To ensure reproducibility of retention times. |

| Detector | CAD, ELSD, or Mass Spectrometry | Universal detection or high sensitivity/selectivity. |

| Injection Vol. | 10-20 µL | Standard injection volume. |

Gas Chromatography (GC) for Volatile By-products or Degradation Products

Gas Chromatography is not suitable for the direct analysis of the intact Sodium N-methyl-N-palmitoyltaurate due to its high molecular weight and low volatility. However, GC, particularly when coupled with mass spectrometry (GC-MS), is an excellent technique for the analysis of volatile by-products or degradation products that may arise during its synthesis or storage.

A key application of GC in this context is the analysis of the fatty acid composition. Through a hydrolysis reaction, the amide bond can be cleaved, releasing palmitic acid. This fatty acid can then be derivatized to a more volatile form, such as a methyl ester (FAME), and subsequently analyzed by GC-MS. nih.govnih.gov This approach allows for the quantification of palmitic acid and the detection of other fatty acid impurities that may have been present in the starting materials.

The GC method would typically employ a capillary column with a non-polar or moderately polar stationary phase. The temperature program would be designed to separate the fatty acid methyl esters based on their chain length and degree of unsaturation. The mass spectrometer would then provide definitive identification of the eluted peaks based on their mass spectra and fragmentation patterns.

Table 2: GC-MS Method for Analysis of Fatty Acid Composition from Sodium N-methyl-N-palmitoyltaurate

| Step | Description |

| 1. Hydrolysis | The sample is hydrolyzed using an acidic or basic solution to cleave the amide bond and release the fatty acids. |

| 2. Extraction | The released fatty acids are extracted into an organic solvent. |

| 3. Derivatization | The fatty acids are converted to their methyl esters (FAMEs) using a reagent like BF3-methanol. |

| 4. GC-MS Analysis | The FAMEs are separated and identified using a GC-MS system. |

Spectroscopic Identification and Structural Elucidation Techniques

Spectroscopic techniques provide detailed information about the molecular structure of Sodium N-methyl-N-palmitoyltaurate, confirming its identity and revealing details about its functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be employed to confirm the structure of Sodium N-methyl-N-palmitoyltaurate. aocs.org

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the palmitoyl chain, the N-methyl group, and the taurine (B1682933) backbone. chemicalbook.comresearchgate.net The long alkyl chain of the palmitoyl group would give rise to a large, complex multiplet in the upfield region (around 0.8-1.6 ppm). The protons of the N-methyl group would appear as a singlet, and the methylene (B1212753) groups of the taurine moiety would each produce distinct multiplets. researchgate.net

The ¹³C NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon of the amide, the carbons of the alkyl chain, the N-methyl carbon, and the carbons of the taurine backbone. nih.gov The chemical shifts of these carbons can be predicted based on the known values for palmitic acid and N-methyltaurine. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Sodium N-methyl-N-palmitoyltaurate

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Palmitoyl CH₃ | ~0.88 (t) | ~14 |

| Palmitoyl (CH₂)ₙ | ~1.25 (m) | ~22-34 |

| Palmitoyl α-CH₂ | ~2.3 (t) | ~36 |

| Palmitoyl C=O | - | ~175 |

| N-CH₃ | ~3.0 (s) | ~35 |

| N-CH₂ | ~3.5 (t) | ~50 |

| CH₂-SO₃ | ~3.2 (t) | ~52 |

Predicted shifts are based on data for similar structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight of Sodium N-methyl-N-palmitoyltaurate and for obtaining structural information through fragmentation analysis. nih.gov Due to the compound's polar and non-volatile nature, soft ionization techniques such as Electrospray Ionization (ESI) are required. bohrium.com

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing valuable structural information. nih.gov For N-acyl taurines, characteristic fragmentation patterns are observed. researchgate.net The fragmentation of the [M+H]⁺ ion of Sodium N-methyl-N-palmitoyltaurate would be expected to yield specific product ions resulting from the cleavage of the amide bond and fragmentation of the taurine and palmitoyl moieties.

Table 4: Predicted ESI-MS and MS/MS Fragments for Sodium N-methyl-N-palmitoyltaurate

| Ion | Predicted m/z | Description |

| [M+Na]⁺ | 422.25 | Sodium adduct of the intact molecule. |

| [M+H]⁺ | 400.27 | Protonated molecule. |

| [M-H]⁻ | 398.25 | Deprotonated molecule. |

| Fragment 1 | 239.24 | Palmitoyl immonium ion [CH₃(CH₂)₁₄CO]⁺. |

| Fragment 2 | 140.04 | N-methyltaurine fragment [CH₃NHCH₂CH₂SO₃H+H]⁺. |

| Fragment 3 | 124.01 | Taurine fragment [NH₂CH₂CH₂SO₃]⁻ (in negative mode). |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. researchgate.netmdpi.com These techniques are excellent for confirming the presence of the key functional groups in Sodium N-methyl-N-palmitoyltaurate.

The IR spectrum would show characteristic absorption bands for the amide group (amide I and amide II bands), the sulfonate group, and the long alkyl chain. nih.gov The amide I band, primarily due to C=O stretching, is typically observed around 1640 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, appears around 1550 cm⁻¹. acs.org The strong S=O stretching vibrations of the sulfonate group would be expected in the region of 1200-1000 cm⁻¹. acs.org The C-H stretching vibrations of the long palmitoyl chain would be prominent in the 2850-2960 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The S-O stretching vibrations of the sulfonate group are also Raman active. The C-C stretching vibrations of the long alkyl chain would also be observable in the Raman spectrum.

Table 5: Characteristic IR and Raman Bands for Sodium N-methyl-N-palmitoyltaurate

| Functional Group | IR Band (cm⁻¹) | Raman Band (cm⁻¹) | Vibrational Mode |

| N-H Stretch (Amide) | ~3300 | ~3300 | Stretching |

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 | Symmetric & Asymmetric Stretching |

| C=O Stretch (Amide I) | ~1640 | ~1640 | Stretching |

| N-H Bend (Amide II) | ~1550 | - | Bending |

| S=O Stretch (Sulfonate) | ~1200, ~1050 | ~1050 | Asymmetric & Symmetric Stretching |

Surface Characterization Techniques

Surface characterization techniques are indispensable for understanding the behavior of surfactants at interfaces and in bulk solution. For Sodium N-methyl-N-palmitoyltaurate, these methods provide critical insights into the formation and morphology of its aggregates, such as micelles.

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of small particles and molecules in a solution. scienceopen.com For surfactants like Sodium N-methyl-N-palmitoyltaurate, DLS is instrumental in characterizing the hydrodynamic radius of the micelles they form above their critical micelle concentration (CMC). The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations, and this relationship is used to calculate the particle size distribution.

The size of surfactant micelles is a critical parameter that influences the physicochemical properties of the surfactant solution, such as its viscosity and solubilization capacity. cosmeticsandtoiletries.com While specific DLS data for Sodium N-methyl-N-palmitoyltaurate is not extensively published, the principles of the technique are broadly applicable. The hydrodynamic radius obtained from DLS represents the effective size of the hydrated micelle.

Below is a table illustrating typical data that can be obtained from a DLS experiment for an anionic surfactant, providing context for the type of information that would be generated for Sodium N-methyl-N-palmitoyltaurate.

| Parameter | Description | Illustrative Value |

| Z-Average Diameter (d.nm) | The intensity-weighted mean hydrodynamic size of the particle distribution. | 5 - 15 nm |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. Values below 0.1 are typical for monodisperse standards. | 0.1 - 0.3 |

| Hydrodynamic Radius (Rh) | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. | 2.5 - 7.5 nm |

| Intensity Distribution | Shows the relative intensity of light scattered by particles of different sizes. | Bimodal or multimodal peaks may indicate the presence of different aggregate species or impurities. |

This table provides illustrative values for a generic anionic surfactant and is intended to demonstrate the type of data generated by DLS analysis. Specific values for Sodium N-methyl-N-palmitoyltaurate would depend on experimental conditions such as concentration, temperature, and solvent.

Electron Microscopy (EM), particularly Transmission Electron Microscopy (TEM) and Cryogenic Transmission Electron Microscopy (cryo-TEM), offers direct visualization of the morphology of surfactant aggregates. researchgate.net This technique can reveal the shape of micelles (e.g., spherical, cylindrical, or worm-like) and the structure of more complex assemblies like vesicles or lamellar phases. researchgate.netnih.gov

For Sodium N-methyl-N-palmitoyltaurate, cryo-TEM would be the preferred method. In cryo-TEM, a thin film of the sample solution is rapidly frozen, preserving the native structure of the aggregates in a vitrified (non-crystalline) state. This prevents the artifacts that can arise from conventional sample preparation methods like drying or staining. The resulting images provide high-resolution information about the size, shape, and internal structure of the surfactant aggregates.

While specific electron microscopy images of Sodium N-methyl-N-palmitoyltaurate aggregates are not widely available in the literature, studies on similar N-acyl taurates and other surfactants demonstrate the power of this technique. For instance, cryo-TEM has been used to visualize the spherical and worm-like micelles of other anionic surfactants.

The table below summarizes the types of morphological information that can be obtained from electron microscopy studies of surfactant aggregates.

| Aggregate Morphology | Description |

| Spherical Micelles | The most common micellar shape, where the hydrophobic tails form a core and the hydrophilic heads form a shell. |

| Cylindrical/Worm-like Micelles | Elongated, flexible aggregates that can form at higher surfactant concentrations or in the presence of salt. |

| Vesicles | Enclosed bilayer structures with an aqueous core, capable of encapsulating hydrophilic substances. |

| Lamellar Phases | Stacked bilayers of surfactant molecules, forming a liquid crystalline phase. |

This table describes common surfactant aggregate morphologies that can be visualized using electron microscopy. The specific morphology of Sodium N-methyl-N-palmitoyltaurate aggregates would be influenced by factors such as concentration, temperature, and the presence of additives.

Electrophoretic Methods for Purity and Charge State Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that can be used to assess the purity and charge state of ionic surfactants like Sodium N-methyl-N-palmitoyltaurate. nih.gov CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio.

For purity analysis, CE can separate the main surfactant component from impurities such as unreacted starting materials (e.g., palmitoyl chloride and N-methyltaurine), by-products from synthesis (e.g., sodium chloride), and homologous fatty acid chain length variants. This is crucial for quality control and for understanding the structure-property relationships of the surfactant.

The charge state of Sodium N-methyl-N-palmitoyltaurate, which is anionic due to the sulfonate group, can also be confirmed and studied using CE. The migration time of the surfactant in the capillary is indicative of its effective charge. Furthermore, CE can be used to determine the critical micelle concentration (CMC) by monitoring changes in the migration behavior of the surfactant as its concentration is varied.

The following table summarizes the application of capillary electrophoresis for the analysis of N-acyl taurate surfactants.

| Analytical Goal | CE Method and Principle | Expected Outcome |

| Purity Assessment | Capillary Zone Electrophoresis (CZE) separates species based on their charge-to-size ratio. | A major peak corresponding to Sodium N-methyl-N-palmitoyltaurate and smaller peaks for impurities. |

| Charge State Confirmation | CZE with a known standard can be used to confirm the anionic nature of the surfactant. | Migration towards the anode (positive electrode) confirms the negative charge. |

| Analysis of Homologues | Micellar Electrokinetic Chromatography (MEKC) can be used to separate neutral or charged species based on their partitioning between the aqueous buffer and micelles. | Separation of taurates with different fatty acid chain lengths. |

This table outlines the principles and expected outcomes of using capillary electrophoresis for the analysis of N-acyl taurate surfactants. The specific separation conditions would need to be optimized for Sodium N-methyl-N-palmitoyltaurate.

Environmental Behavior and Ecological Impact Assessment of Sodium N Methyl N Palmitoyltaurate

Environmental Fate in Aquatic and Terrestrial Systems

The environmental fate of a chemical, including its persistence, degradation, and mobility, is crucial for assessing its potential environmental risk. However, for Sodium N-methyl-N-palmitoyltaurate, specific experimental data on its behavior in aquatic and terrestrial ecosystems are not publicly available.

Biodegradation Pathways and Rates in Water and Soil

No specific studies detailing the biodegradation pathways or rates of Sodium N-methyl-N-palmitoyltaurate in either water or soil have been identified. While related N-acyl amino acid surfactants are generally considered to be biodegradable, the specific rate and extent of degradation for the palmitoyl (B13399708) derivative remain unquantified. A safety data sheet for Sodium N-palmitoyl-N-methyltaurine sodium salt explicitly states that no data is available for its persistence and degradability echemi.com.

Photodegradation and Other Abiotic Transformation Processes

Information regarding the photodegradation of Sodium N-methyl-N-palmitoyltaurate through direct or indirect photolysis in the environment is not available. Similarly, data on other abiotic transformation processes, such as hydrolysis, are absent from the reviewed literature. While some research has been conducted on the hydrolytic degradation of other types of surfactants, this information cannot be directly extrapolated to Sodium N-methyl-N-palmitoyltaurate researchgate.net.

Sorption and Mobility in Environmental Compartments

The potential for Sodium N-methyl-N-palmitoyltaurate to adsorb to soil and sediment particles, which would affect its mobility in the environment, has not been experimentally determined. A safety data sheet for the compound indicates that no data is available for its mobility in soil echemi.com. General principles for anionic surfactants suggest that they can adsorb to soil particles, but specific sorption coefficients (Koc) for Sodium N-methyl-N-palmitoyltaurate are not documented nih.gov.

Ecotoxicity Studies on Non-Target Organisms

Ecotoxicity data is fundamental to understanding the potential harm a chemical may pose to environmental organisms. For Sodium N-methyl-N-palmitoyltaurate, specific ecotoxicological data is largely unavailable.

Effects on Aquatic Organisms (e.g., algae, daphnia, fish in controlled laboratory settings)

A safety data sheet for Sodium N-palmitoyl-N-methyltaurine sodium salt clearly states "no data available" for toxicity to fish echemi.com. While general statements about surfactants being harmful to aquatic organisms exist, specific acute (LC50/EC50) and chronic (NOEC) toxicity values for Sodium N-methyl-N-palmitoyltaurate for key aquatic indicator species such as algae, daphnia, and fish are not reported in the accessible literature. A Cosmetic Ingredient Review (CIR) safety assessment of a group of alkyl taurate amides, which includes Sodium N-methyl-N-palmitoyltaurate, focused on human safety and did not provide aquatic toxicity data cir-safety.org.

Impact on Soil Microorganisms and Invertebrates (e.g., earthworms)

There is a complete absence of studies investigating the impact of Sodium N-methyl-N-palmitoyltaurate on soil-dwelling organisms. Consequently, no data on its potential toxicity to soil microorganisms or invertebrates like earthworms could be found.

Bioaccumulation Potential in Ecological Food Chains (e.g., model organisms)

The bioaccumulation potential of a substance refers to its ability to be absorbed by an organism from the environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. For Sodium N-methyl-N-palmitoyltaurate, a comprehensive assessment of its bioaccumulation potential involves evaluating its persistence, bioaccumulation, and toxicity (PBT) characteristics. While specific bioaccumulation studies on Sodium N-methyl-N-palmitoyltaurate in model organisms are not extensively available in public literature, assessments of similar N-acyl taurates provide valuable insights.

For instance, Sodium N-oleoyl-N-methyl taurine (B1682933), a closely related compound, has been evaluated and is not considered to be a PBT or vPvB (very persistent and very bioaccumulative) substance. chemos.de This suggests a low potential for bioaccumulation in the food chain. The environmental degradation of these types of compounds is expected to yield metabolites such as N-methyltaurine and the corresponding fatty acid (in this case, palmitic acid). federalregister.gov These breakdown products are generally considered to have lower toxicity and are readily metabolized, further reducing the risk of long-term accumulation. federalregister.gov

The assessment of bioaccumulation potential often relies on key indicators, as outlined in the table below.

Table 1: Indicators for Assessing Bioaccumulation Potential

| Indicator | Description | Relevance to Sodium N-methyl-N-palmitoyltaurate |

| Log Kow (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a substance. Higher values suggest a greater potential to accumulate in fatty tissues. | While specific data for this exact compound is scarce, surfactants possess both hydrophilic and lipophilic properties, which can complicate direct interpretation of Log Kow. |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. | Specific BCF data for Sodium N-methyl-N-palmitoyltaurate in model organisms like fish or invertebrates is limited in publicly accessible studies. |

| Persistence (Half-life in environment) | The time it takes for half of the substance to be degraded or removed from a specific environmental compartment (e.g., water, soil). | N-acyl taurates are generally expected to biodegrade, with the amide bond being a key point of enzymatic attack. |

| Toxicity | The inherent capacity of a substance to cause adverse effects on living organisms. | Related taurate surfactants are considered to be of low concern for carcinogenicity based on Structure-Activity Relationship (SAR) analyses. federalregister.gov |

Assessment of Environmental Risk for Chemical Contaminants

The environmental risk assessment for chemical contaminants like Sodium N-methyl-N-palmitoyltaurate is a structured process that compares the predicted environmental concentration (PEC) of the substance with the predicted no-effect concentration (PNEC), which is the concentration below which adverse effects on the ecosystem are not expected to occur.

Methodologies for Predicting Environmental Concentrations (PEC)

The Predicted Environmental Concentration (PEC) is an estimate of the concentration of a chemical in various environmental compartments (e.g., surface water, soil, sediment). taylorandfrancis.com The calculation of PEC is not based on direct laboratory studies of the substance's properties alone but incorporates a range of external factors. erasm.org

Standard methodologies for calculating PEC, often utilizing models like the European Union System for the Evaluation of Substances (EUSES) program, rely on a set of key parameters. erasm.org

Table 2: Key Parameters for Predicting Environmental Concentrations (PEC)

| Parameter | Description | Data Source |

| Production Volume | The total amount of the chemical produced or imported annually. | Industry data, market analysis reports. |

| Use Pattern | The types of products in which the chemical is used (e.g., cosmetics, detergents) and the typical concentrations. | Product formulations, consumer surveys. |

| Release Scenarios | The pathways through which the chemical enters the environment during its lifecycle (e.g., wastewater from households, industrial effluent). | Lifecycle assessment models, wastewater treatment plant data. |

| Environmental Fate Properties | Data on the chemical's degradation (biodegradation, hydrolysis), partitioning (e.g., adsorption to soil), and transport between environmental compartments. | Laboratory studies (e.g., OECD test guidelines), environmental fate models. |